molecular formula C22H22NP B3176952 (S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene CAS No. 1222630-45-6

(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3176952
CAS No.: 1222630-45-6
M. Wt: 331.4 g/mol
InChI Key: KTWOFTBMHDQUEE-FQEVSTJZSA-N
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Description

The compound is a phosphine derivative, which are typically used as ligands in the field of inorganic chemistry . Phosphine ligands, such as those containing the diphenylphosphino group, are known to bind to metal centers and stabilize them .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Bis(diphenylphosphino)ethane (DPPE) analogues have been synthesized via radical difunctionalization of ethylene .

Scientific Research Applications

Chemoenzymatic Synthesis

(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene has been utilized in the chemoenzymatic synthesis of various compounds. For instance, it has been used in synthesizing (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor to the 5-hydroxytryptamine receptor agonist 8-OH-DPAT (Orsini et al., 2002). This synthesis approach offers a pathway to create various derivatives of tetrahydronaphthalenes.

Asymmetric Reformatsky Reactions

The compound has found applications in asymmetric Reformatsky reactions. Specifically, its derivatives like (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene have been successfully used as chiral auxiliaries in these reactions, facilitating the creation of compounds with specific stereochemical configurations (Orsini et al., 2005).

Photoinduced Nucleophilic Additions

In photochemical processes, derivatives of (S)-1-Amino-8-(diphenylphosphino)-tetrahydronaphthalene have been employed in photoinduced nucleophilic additions. This technique is used to generate various substituted amines and related compounds, showing the versatility of the compound in photochemical synthesis (Yamashita et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Bis(diphenylphosphino)ethane, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOFTBMHDQUEE-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
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(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
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(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
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(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene

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